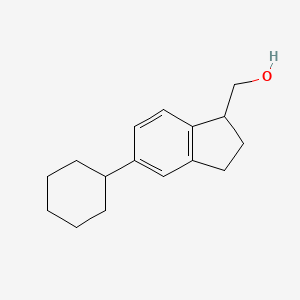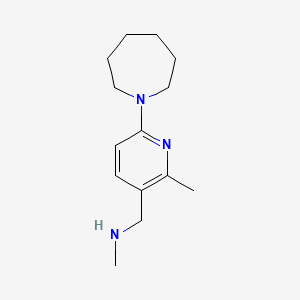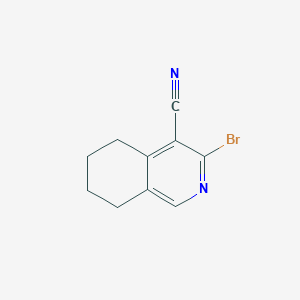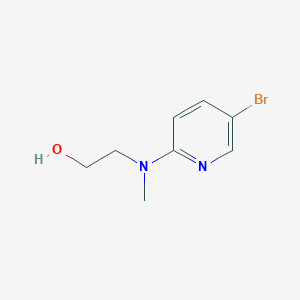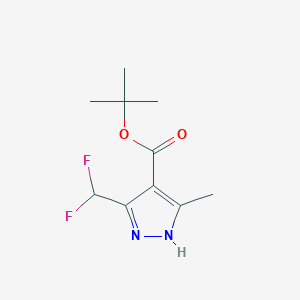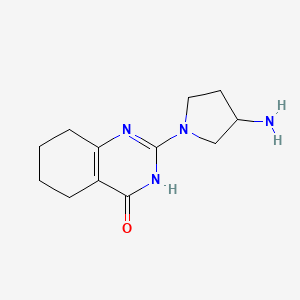
2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry, known for its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the aminopyrrolidine moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are studied for their potential as enzyme inhibitors.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have shown anti-fibrotic and anti-cancer activities.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with an aminopyrrolidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C12H18N4O |
|---|---|
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
2-(3-aminopyrrolidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H18N4O/c13-8-5-6-16(7-8)12-14-10-4-2-1-3-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17) |
InChI-Schlüssel |
WEXNMVBDSGSZSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
